(1,6-dimethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine
Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .Molecular Structure Analysis
Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities .Physical and Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Scientific Research Applications
Heterocyclic Chemistry and Bioactive Molecules
A study by Desai et al. (2012) synthesized a series of Mannich bases involving N,N-dimethyl-1-(7-methyl-2-(aryl)imidazo[1,2-a]pyridin-3-yl)methanamines, which are structurally related to (1,6-dimethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine. These compounds were evaluated for antimicrobial properties against various bacterial and fungal strains, showing significant potential as bioactive molecules (Desai et al., 2012).
Antipsychotic Potential
Wise et al. (1987) explored the antipsychotic potential of compounds related to this compound. They found that these compounds exhibited antipsychotic-like effects in behavioral animal tests without interacting with dopamine receptors, a novel finding in the realm of antipsychotic drug development (Wise et al., 1987).
Synthesis and Applications in Organic Chemistry
Barlin and Ireland (1984) investigated the synthesis of 1H-imidazo[4,5-b]pyrazines, closely related to the compound , for their potential applications in organic chemistry. These compounds demonstrated modest activity as amplifiers of phleomycin, showcasing their relevance in chemical synthesis and potential therapeutic applications (Barlin & Ireland, 1984).
Antibacterial and Antioxidant Activities
Bassyouni et al. (2012) synthesized derivatives including 1H-benzo[d]imidazole-2-carbonyl and 1H-pyrazole-4-carbonitrile, structurally similar to the compound , and evaluated them for antioxidant and antimicrobial activities. Some derivatives displayed high activity against Staphylococcus aureus and other strains, highlighting the compound's potential in addressing bacterial infections and oxidative stress (Bassyouni et al., 2012).
Mechanism of Action
Target of Action
Imidazole-containing compounds are known to interact with a variety of biological targets. For example, some imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
The mode of action of imidazole-containing compounds can vary widely depending on the specific compound and its target. For example, some imidazole derivatives can inhibit the growth of bacteria or fungi, while others can interfere with inflammatory processes or tumor growth .
Biochemical Pathways
Imidazole-containing compounds can affect a variety of biochemical pathways. For example, some imidazole derivatives can inhibit the synthesis of certain proteins or nucleic acids, disrupt cell membrane function, or interfere with metabolic processes .
Pharmacokinetics
The pharmacokinetics of imidazole-containing compounds can also vary widely. Factors such as absorption, distribution, metabolism, and excretion (ADME) can be influenced by the specific properties of the compound, including its solubility, stability, and molecular size .
Result of Action
The result of the action of imidazole-containing compounds can include effects such as the inhibition of microbial growth, the reduction of inflammation, the inhibition of tumor growth, and other effects depending on the specific compound and its target .
Action Environment
The action of imidazole-containing compounds can be influenced by a variety of environmental factors, including pH, temperature, and the presence of other substances. These factors can affect the stability of the compound, its ability to reach its target, and its overall efficacy .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(1,6-dimethylimidazo[1,2-b]pyrazol-7-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4/c1-6-7(5-9)8-11(2)3-4-12(8)10-6/h3-4H,5,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCAMEFSOUCMEBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CN(C2=C1CN)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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